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Compound of Interest

Compound Name: AA 193

Cat. No.: B10782562

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and
biological activity of the potent uricosuric agent, AA-193. The information is curated for
professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

AA-193, chemically known as 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-
carboxylic acid, is a novel compound identified for its significant uricosuric properties. It
selectively inhibits the reabsorption of uric acid in the renal proximal tubules, making it a
promising candidate for the treatment of hyperuricemia and gout. Unlike some other uricosuric
agents, AA-193 has been shown to have a high affinity for the urate reabsorption system with
less effect on the secretion of other organic acids.[1]

Physicochemical Properties

A summary of the key physicochemical properties of AA-193 is presented in the table below.
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Property Value

5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-

benzisoxazole-7-carboxylic acid

Chemical Name

Molecular Formula C16H10CINO4

Molecular Weight 329.7 g/mol

Appearance White crystalline solid
Melting Point 248-250 °C

Solubility Soluble in DMSO and DMF

Synthesis of AA-193

The synthesis of AA-193 is a multi-step process involving the formation of a benzisoxazole core
followed by the construction of the fused furo-carboxylic acid ring system. While a detailed,
step-by-step protocol from a single source is not publicly available, a general synthetic
approach can be inferred from the literature on related furo[2,3-g]-1,2-benzisoxazole
derivatives. The key publication, "Studies on uricosuric diuretics. Il. Substituted 7,8-
dihydrofuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acids and 7,8-dihydrofuro[2,3-
g]benzoxazole-7-carboxylic acids," outlines the synthesis of a series of these compounds,
including AA-193.

A plausible synthetic workflow is outlined below.
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Caption: A potential synthetic workflow for AA-193.

Experimental Protocol (Postulated)

The following is a postulated experimental protocol based on general synthetic methods for
similar compounds.
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Step 1: Synthesis of 6-acetyl-5-chloro-3-phenyl-1,2-benzisoxazole

e A substituted 2-hydroxyacetophenone is reacted with hydroxylamine hydrochloride in the
presence of a base to form the corresponding oxime.

e The oxime is then cyclized to the benzisoxazole core, for example, by treatment with a
dehydrating agent like acetic anhydride.

Step 2: Allylation of the Benzisoxazole Intermediate

e The acetyl group of the benzisoxazole intermediate is converted to a vinyl ether, which then
undergoes a Claisen rearrangement upon heating to introduce an allyl group at the 7-
position.

Step 3: Oxidative Cyclization to the Furan Ring

e The allyl group is oxidized and cyclized to form the dihydrofuran ring. This can be achieved
using reagents like osmium tetroxide followed by an oxidative cleavage reagent.

Step 4: Formation of the Carboxylic Acid

o The resulting aldehyde or a related functional group on the furan ring is oxidized to the
carboxylic acid to yield AA-193.

Characterization of AA-193

Comprehensive characterization is essential to confirm the identity and purity of the
synthesized AA-193. The following are the expected analytical techniques and potential data.
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Analytical Technique

Expected Data

Signals corresponding to the aromatic protons

of the phenyl and benzisoxazole rings, the

1H NMR methylene and methine protons of the
dihydrofuran ring, and the carboxylic acid
proton.
Resonances for all 16 carbon atoms in the
13C NMR molecule, including the carbonyl carbon of the

carboxylic acid.

Mass Spectrometry (MS)

A molecular ion peak corresponding to the exact
mass of AA-193 (m/z [M+H]* = 330.03).

High-Performance Liquid Chromatography
(HPLC)

A single major peak indicating the purity of the

compound.

Elemental Analysis

Percentages of Carbon, Hydrogen, Nitrogen,
and Chlorine consistent with the molecular
formula C16H10CINOa.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Protocol: Dissolve a small amount of AA-193 in a suitable deuterated solvent (e.g., DMSO-

de). Record *H and 3C NMR spectra on a 400 MHz or higher spectrometer.

o Data Interpretation: Analyze the chemical shifts, coupling constants, and integration to

confirm the structure of the molecule.

Mass Spectrometry (MS)

e Protocol: Prepare a dilute solution of AA-193 in a suitable solvent (e.g., methanol or

acetonitrile). Analyze using electrospray ionization (ESI) in positive ion mode.

o Data Interpretation: Identify the molecular ion peak and compare it with the calculated exact

mass.
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High-Performance Liquid Chromatography (HPLC)

e Protocol:

[¢]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum).

[¢]

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

Flow Rate: 1.0 mL/min.

[e]

Detection: UV at 254 nm.

o

o Data Interpretation: Assess the purity of the sample by the percentage area of the main
peak.

Biological Activity and Mechanism of Action

AA-193 is a potent uricosuric agent that acts by inhibiting the reabsorption of uric acid in the
kidneys.

Uricosuric Activity

Studies in animal models have demonstrated the dose-dependent uricosuric activity of AA-193.
Intravenous administration in rats showed a significant increase in the fractional excretion of
urate at doses ranging from 0.1 to 10 mg/kg.[1]

o Increase in Fractional Excretion of Urate
Dose (mgl/kg, i.v. in rats)

(FEurate)
0.1 Significant increase
1 Dose-dependent increase
10 Further dose-dependent increase

Mechanism of Action: Signaling Pathway

The primary mechanism of action of AA-193 is the inhibition of urate transporters in the apical
membrane of the proximal tubule cells in the kidney. This prevents the reabsorption of uric acid
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from the glomerular filtrate back into the bloodstream, leading to increased uric acid excretion
in the urine. The key transporter targeted is believed to be URAT1 (SLC22A12).
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Caption: Inhibition of renal urate reabsorption by AA-193.

Conclusion

AA-193 is a promising uricosuric agent with a selective mechanism of action. This guide
provides a foundational understanding of its synthesis, characterization, and biological activity.
Further research and development are warranted to fully elucidate its therapeutic potential for
the management of hyperuricemia and gout. The provided protocols and data serve as a
valuable resource for scientists and researchers working on this and related compounds.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10782562?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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